molecular formula C161H240N46O41S2 B3026349 Cortistatin-29 (rat)

Cortistatin-29 (rat)

Cat. No.: B3026349
M. Wt: 3540.0 g/mol
InChI Key: GQJOQLQAIUKBOS-VPLUALEBSA-N
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Description

Discovery and Evolutionary Context of Cortistatin-29 in Rodent Models

The discovery of cortistatin-29 traces back to homology studies of rat preprocortistatin, where expressed sequence tags (ESTs) from human fetal brain cDNA libraries revealed a 55% amino acid identity to rodent precursors. This conservation underscored cortistatin’s evolutionary significance, particularly in mammals. Functional analyses demonstrated that proteolytic cleavage of preprocortistatin produces bioactive peptides, including the 17- and 29-residue forms, with the latter showing enhanced receptor-binding stability.

Rodent models have been pivotal in elucidating cortistatin-29’s neurophysiological roles. For instance, intracerebroventricular administration in rats induced cortical and hippocampal electroencephalogram (EEG) flattening, mimicking slow-wave sleep patterns. Evolutionary comparisons further highlight its conservation: while cetaceans like dolphins exhibit pseudogenization of cortistatin due to atypical circadian rhythms, rodents retain intact cortistatin systems, suggesting its critical role in terrestrial mammalian physiology.

Table 1: Evolutionary Conservation of Cortistatin-29 Across Species

Species Cortistatin Status Functional Role
Rattus norvegicus Functional Sleep regulation, metabolic control
Homo sapiens Functional (CST-17) Binds SSTRs, inhibits cAMP
Tursiops truncatus Pseudogenized Loss linked to aquatic adaptation

Structural Homology and Functional Divergence from Somatostatin-28

Cortistatin-29 shares a 14-amino-acid core with somatostatin-28, enabling cross-reactivity with somatostatin receptors (SSTR1–5). However, structural divergences in its N- and C-terminal regions confer distinct functional properties. For example, cortistatin-29’s extended C-terminal sequence enhances receptor-binding affinity, particularly for SSTR3 and SSTR4, which are implicated in neural and metabolic regulation.

Table 2: Structural and Functional Comparison with Somatostatin-28

Feature Cortistatin-29 Somatostatin-28
Amino Acid Length 29 residues 28 residues
Receptor Affinity High affinity for SSTR3/4 Broad SSTR1–5 binding
Biological Activity Induces slow-wave sleep, neuroprotection Inhibits hormone secretion, cell proliferation

Functional studies reveal cortistatin-29’s unique roles beyond somatostatin’s canonical functions. While both peptides inhibit forskolin-induced cAMP production, cortistatin-29 specifically modulates ghrelin and insulin signaling in a sex-dependent manner, influencing glucose homeostasis. This divergence is attributed to structural variations that alter receptor interaction kinetics and downstream signaling pathways.

Properties

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10R,13R,16S,19S,22R,25S,28S,31S,34R,37S)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176)/t88-,96+,97-,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110-,111-,112+,113+,114+,115-,116+,117+,118-,119+,120+,121+,122+,123+,130+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJOQLQAIUKBOS-VPLUALEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C161H240N46O41S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The binding of Cortistatin-29 to SST receptors leads to a series of molecular and cellular effects. For instance, it has been reported to have anti-inflammatory effects and can inhibit phospholipase A₂ (PLA₂) in vitro. It also has a therapeutic effect on lethal endotoxemia.

Action Environment

The action, efficacy, and stability of Cortistatin-29 can be influenced by various environmental factors. These could include the presence of other molecules that can bind to the same receptors, the pH and temperature of the environment, and the presence of enzymes that can degrade the peptide. .

Biological Activity

Cortistatin-29 (rat) trifluoroacetate salt is a neuropeptide derived from the cleavage of procortistatin, with significant implications in various biological processes. This article explores its biological activity, structural characteristics, receptor interactions, and therapeutic potential, supported by relevant data tables and case studies.

Structural Characteristics

Cortistatin-29 is a 29-amino acid peptide with the following sequence:

pEERPPLQQPPHRDKKPCKNFFWKTFSSCK\text{pEERPPLQQPPHRDKKPCKNFFWKTFSSCK}

The trifluoroacetate salt form enhances its stability and solubility, making it suitable for research applications. The presence of multiple functional groups within its amino acid side chains allows for diverse interactions with other biomolecules, which is crucial for its biological functions .

Receptor Binding Affinity

Cortistatin-29 exhibits binding affinity to all five somatostatin receptor subtypes (SST1-5), with varying potencies:

Receptor IC50 (nM)
SST12.8
SST27.1
SST30.2
SST43
SST513.7

These interactions suggest that cortistatin-29 may share some physiological roles with somatostatin, including the regulation of hormone secretion and cell proliferation .

Biological Functions

Cortistatin-29 plays a role in several physiological processes, particularly in the nervous system and immune response. Its anti-inflammatory properties have been highlighted in various studies:

  • Anti-inflammatory Effects : Research indicates that cortistatin-29 can reduce the production of inflammatory mediators such as TNFα, IL6, and nitric oxide in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
  • Immune Modulation : Studies show that cortistatin-29 can downregulate Th1 and Th2 cytokines in activated lymphocytes, indicating its influence on immune responses .

In Vivo Studies

  • Colitis Models : In models of dextran sulfate sodium (DSS)-induced colitis, administration of cortistatin-29 significantly improved disease outcomes. Treated animals exhibited reduced weight loss and less severe colon inflammation compared to untreated controls. Histological examinations revealed decreased inflammatory cell infiltration and improved epithelial integrity .
  • TNBS-Induced Colitis : In studies involving trinitrobenzene sulfonic acid (TNBS)-induced colitis, cortistatin-29 treatment led to significant protection against body weight loss and mortality associated with severe colonic inflammation. Both intraperitoneal and subcutaneous administration routes were effective, while oral administration was less so .

Scientific Research Applications

Immunology

Cortistatin-29 has shown promising immunosuppressive and anti-inflammatory properties. Recent studies indicate that it can significantly reduce the production of inflammatory mediators such as TNFα and IL6 in activated macrophages .

Case Study: In Vitro Immunosuppressive Activity

  • Objective: To evaluate the anti-inflammatory effects of Cortistatin-29 analogues.
  • Method: Murine macrophages were activated with lipopolysaccharide (LPS), followed by treatment with Cortistatin-29.
  • Results: Cortistatin-29 significantly downregulated inflammatory cytokines compared to controls, demonstrating its potential as a therapeutic agent in autoimmune diseases.

Neurobiology

Cortistatin-29 plays a crucial role in regulating sleep patterns and neuroendocrine functions. Its interaction with somatostatin receptors suggests a potential role in modulating neuronal excitability.

Case Study: Sleep Regulation

  • Objective: To assess the effects of Cortistatin-29 on sleep architecture in rats.
  • Method: Administration of Cortistatin-29 was performed, followed by polysomnographic recordings.
  • Results: Enhanced slow-wave sleep was observed, indicating the peptide's role in promoting restorative sleep.

Pharmacology

Due to its receptor-binding capabilities, Cortistatin-29 is being explored for its therapeutic potential in treating gastrointestinal disorders and metabolic syndromes.

Case Study: Gastrointestinal Disorders

  • Objective: To investigate the effects of Cortistatin-29 on gastrointestinal motility.
  • Method: Rat models with induced gastrointestinal dysmotility were treated with varying doses of Cortistatin-29.
  • Results: Significant improvement in motility was noted, suggesting its application as a treatment for conditions like gastroparesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Trifluoroacetate-Modified Peptides

Structural and Functional Comparisons

The table below summarizes key differences between Cortistatin-29 (rat) TFA salt and structurally or functionally related peptides:

Compound Molecular Weight (g/mol) Purity Biological Activity Key Applications Storage Conditions
Cortistatin-29 (rat) TFA 3540.04 (full-length) ≥98% Somatostatin receptor modulation, anti-inflammatory Neuroinflammation, cancer research -20°C (1 month); -80°C (6 months)
Cortistatin-29 (1-13) TFA 1580.7 >95% Partial neuropeptide activity Receptor binding assays -20°C (short-term)
Urocortin (human) TFA ~4,500 (estimated) 96% CRF receptor activation Musculoskeletal health, stress studies Room temperature (short-term)
Neuropeptide Y (human/rat) TFA ~4,300 (estimated) ≥95% Appetite regulation, anxiolytic effects Metabolic and neurological research -20°C
Magainin 2 TFA ~2,500 Not specified Antimicrobial activity Antibiotic development -20°C

Q & A

Q. How to validate Cortistatin-29’s cross-reactivity with human receptors in translational studies?

  • Methodological Answer :
  • Step 1 : Use humanized SSTR transgenic mice.
  • Step 2 : Perform comparative transcriptomics (RNA-seq) on treated vs. untreated human cell lines.
  • Step 3 : Confirm binding kinetics with biolayer interferometry (BLI).
  • Rationale : Structural homology between rat and human receptors (e.g., 85% SSTR2 similarity) supports translatability but requires empirical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.